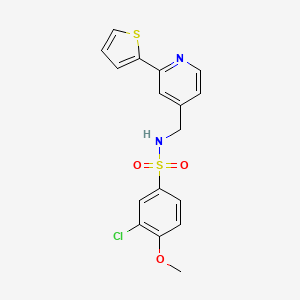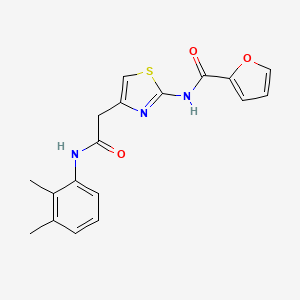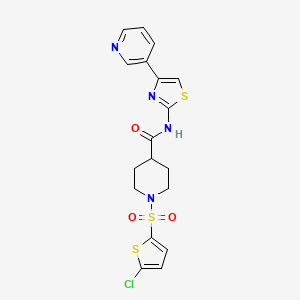![molecular formula C6H9Cl2N3 B2510832 5H,6H,7H-吡咯并[2,3-d]嘧啶二盐酸盐 CAS No. 2044712-98-1](/img/structure/B2510832.png)
5H,6H,7H-吡咯并[2,3-d]嘧啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a heterocyclic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
科学研究应用
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用机制
Target of Action
The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The molecular and cellular effects of the action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrimidine derivatives and pyrrole intermediates, which undergo cyclization in the presence of catalysts such as copper or palladium . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method often employs automated systems to control reaction parameters, ensuring consistent quality and yield .
化学反应分析
Types of Reactions
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have different substitution patterns and biological targets.
Uniqueness
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJFWLRLOHRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044712-98-1 |
Source


|
| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)
![1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510763.png)


![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)urea](/img/structure/B2510771.png)
